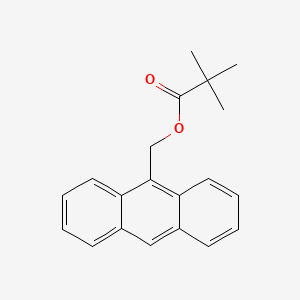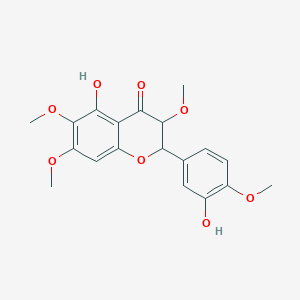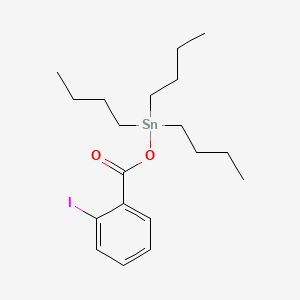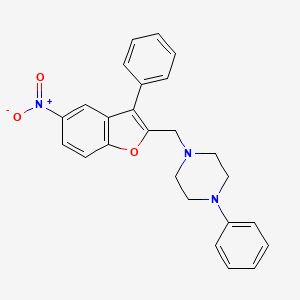
Ethanediimidamide, N,N',N'',N'''-tetrakis(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanediimidamide, N,N’,N’‘,N’‘’-tetrakis(4-methylphenyl)- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of four methylphenyl groups attached to an ethanediimidamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanediimidamide, N,N’,N’‘,N’‘’-tetrakis(4-methylphenyl)- typically involves the reaction of ethanediimidamide with 4-methylphenyl derivatives under controlled conditions. One common method includes the use of aromatic borates and 1,3,5-triethynylbenzene in Suzuki and Sonogashira polymerization reactions . These reactions are carried out in the presence of suitable catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process, ensuring consistent quality and supply.
Análisis De Reacciones Químicas
Types of Reactions
Ethanediimidamide, N,N’,N’‘,N’‘’-tetrakis(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups in the compound are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Ethanediimidamide, N,N’,N’‘,N’‘’-tetrakis(4-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of Ethanediimidamide, N,N’,N’‘,N’‘’-tetrakis(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form stable complexes with metal ions, which can influence various biochemical and chemical processes. Its electron-rich nature and conjugated system enable it to participate in redox reactions and act as a catalyst or inhibitor in different contexts .
Comparación Con Compuestos Similares
Similar Compounds
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: Known for its chelating properties and use in metal extraction and catalysis.
N,N,N’,N’-Tetraacetylethylenediamine: Used in various industrial applications, including as a bleaching activator in detergents.
Uniqueness
Ethanediimidamide, N,N’,N’‘,N’‘’-tetrakis(4-methylphenyl)- stands out due to its unique combination of four methylphenyl groups, which impart distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
75390-40-8 |
|---|---|
Fórmula molecular |
C30H30N4 |
Peso molecular |
446.6 g/mol |
Nombre IUPAC |
1-N,1-N',2-N,2-N'-tetrakis(4-methylphenyl)ethanediimidamide |
InChI |
InChI=1S/C30H30N4/c1-21-5-13-25(14-6-21)31-29(32-26-15-7-22(2)8-16-26)30(33-27-17-9-23(3)10-18-27)34-28-19-11-24(4)12-20-28/h5-20H,1-4H3,(H,31,32)(H,33,34) |
Clave InChI |
AWRNWQNPBDOBKK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)C)C(=NC3=CC=C(C=C3)C)NC4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


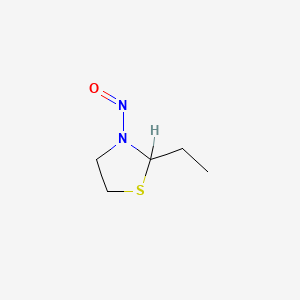
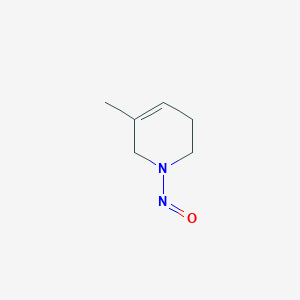
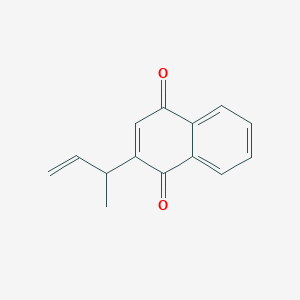
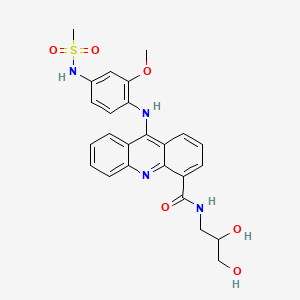

![Diethyl{[5-(ethoxycarbonyl)-2,4-dimethyl-1h-pyrrol-3-yl]methyl}propanedioate](/img/structure/B14455111.png)
![1-Phenoxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14455119.png)
